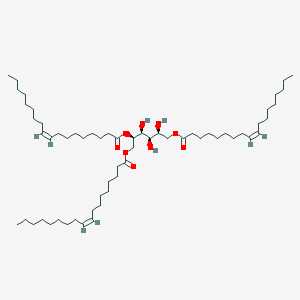
5-Methyl-2,1,3-benzothiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 5-Methyl-2,1,3-benzothiadiazole and related compounds often involves catalyzed reactions and specific reagent conditions. For instance, the synthesis of similar thiadiazoles has been reported using manganese(II) catalyzed reactions, where substituted thiosemicarbazide/thiohydrazide undergoes cyclization to yield thiadiazoles (Dani et al., 2013). Another approach involves the formation of 1,2,4-triazolo[3,4-b]benzothiazoles through reactions involving o-methylaniline and various aromatic carbonic acids, showcasing the versatility in synthetic routes (Dong et al., 2002).
Molecular Structure Analysis
The molecular structure of 5-Methyl-2,1,3-benzothiadiazole and related molecules is characterized by X-ray crystallography and DFT studies. These studies reveal the stabilization of such compounds through intramolecular and intermolecular hydrogen bonding, indicating the impact of molecular structure on their stability and reactivity (Dani et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving 5-Methyl-2,1,3-benzothiadiazole derivatives include bromination, where brominated 2,1,3-benzothiadiazoles are synthesized under specific conditions, highlighting the compound's reactivity towards halogenation (Pilgram et al., 1970). The compound's structure also influences its reactivity in various chemical transformations.
Physical Properties Analysis
The physical properties of 5-Methyl-2,1,3-benzothiadiazole derivatives, such as melting points, solubility, and crystalline structure, are essential for understanding their behavior in different environments and applications. While specific data on 5-Methyl-2,1,3-benzothiadiazole was not directly available, studies on similar compounds provide insights into how such properties are analyzed and reported.
Chemical Properties Analysis
The chemical properties of 5-Methyl-2,1,3-benzothiadiazole, including its stability, reactivity with other chemical groups, and behavior under various conditions, are critical for its application in materials science and biomedicine. For instance, the study of oxidation reactions of methyl-substituted 2,1,3-benzothiadiazoles and 2,1,3-benzoselenadiazoles with selenium dioxide showcases the compound's reactivity and potential transformations (Neidlein & Knecht, 1987).
科学的研究の応用
-
Organic Electronics
- Benzothiadiazole and its π-extended, heteroannulated derivatives are useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics .
- These polymers have demonstrated interesting properties and promising performances as active layers in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) .
-
Organic Semiconducting Materials
- Small benzothiadiazole (BTD)-based derivatives with a D–A–D architecture were synthesized and characterized as building blocks of organic semiconducting materials .
- These derivatives tend to self-assemble into highly ordered crystalline solids, with varying degrees of responsiveness to mechanical and thermal stimuli .
-
Fungicide
-
Organic Light Emitting Diodes (OLEDs) and Organic Solar Cells
Safety And Hazards
将来の方向性
特性
IUPAC Name |
5-methyl-2,1,3-benzothiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-3-6-7(4-5)9-10-8-6/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQJAYFCPRWDOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NSN=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381764 |
Source


|
| Record name | 5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2,1,3-benzothiadiazole | |
CAS RN |
1457-93-8 |
Source


|
| Record name | 5-methyl-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1457-93-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














